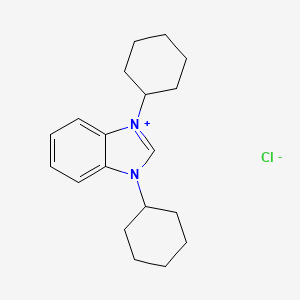

1,3-Dicyclohexylbenzimidazolium chloride

Overview

Description

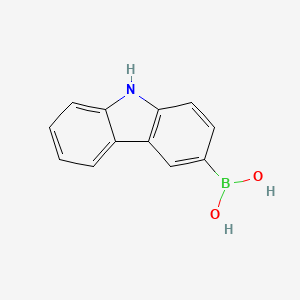

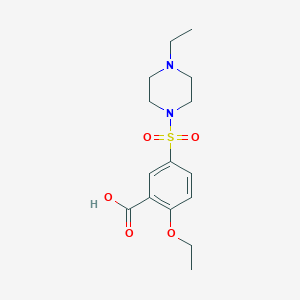

1,3-Dicyclohexylbenzimidazolium chloride (DCBCl) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a quaternary ammonium salt, which is composed of a benzimidazolium cation and a chloride anion. DCBCl has been used in a wide range of laboratory experiments, including chemical synthesis, catalysis, biochemistry, and drug discovery. It has also been used in the development of various medical treatments and therapies.

Scientific Research Applications

Organic Synthesis

1,3-Dicyclohexylbenzimidazolium chloride: is utilized as a catalyst in organic synthesis, particularly in the formation of rhodium-N-heterocyclic carbene complexes . These complexes are instrumental in the O-arylation of phenols with aryl bromides, a key reaction in the synthesis of complex organic molecules . Additionally, it serves as a reactant in the preparation of Pd-PEPPSI complexes , which are pivotal for catalyzing cross-coupling reactions . These reactions are foundational in creating carbon-carbon bonds, an essential step in the synthesis of pharmaceuticals and polymers.

Analytical Chemistry

In the realm of analytical chemistry , 1,3-Dicyclohexylbenzimidazolium chloride has been applied in electroanalytical techniques to monitor the electro-Fenton degradation of aromatic imidazolium-based ionic liquids . This compound’s degradation profile can be tracked using differential pulse voltammetry (DPV) , which provides insights into the electrochemical behavior and stability of such ionic liquids under various conditions .

Materials Science

The compound’s role in materials science is linked to its catalytic properties. It is used to synthesize Pd-PEPPSI complexes which are significant in materials chemistry for creating new materials with tailored properties . These materials can range from conductive polymers to substances with unique optical or mechanical characteristics.

Environmental Science

1,3-Dicyclohexylbenzimidazolium chloride: is involved in environmental science through its participation in heterogeneous electro-Fenton (HEF) treatments . This process is used for the degradation of recalcitrant organic pollutants, where the compound acts as a substrate to evaluate the efficiency and iron leaching behavior of the HEF process .

Pharmaceuticals

While direct applications in pharmaceuticals are not explicitly mentioned, the compound’s role in organic synthesis and catalysis suggests its indirect contribution to the pharmaceutical industry . By facilitating the synthesis of complex organic molecules, it aids in the development of new drugs and active pharmaceutical ingredients.

Bioprocessing

In bioprocessing, 1,3-Dicyclohexylbenzimidazolium chloride may be used in research settings for the synthesis of bio-compatible materials or as a part of the chemical toolkit for modifying biological molecules . However, specific applications in this field require further exploration.

properties

IUPAC Name |

1,3-dicyclohexylbenzimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACUDTKAZHCIPU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584845 | |

| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034449-15-4 | |

| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)